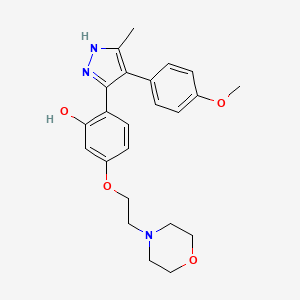

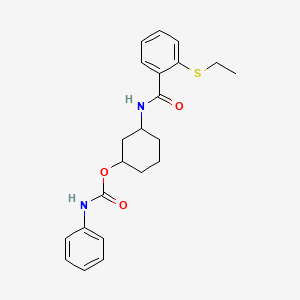

![molecular formula C14H22O2 B2849643 [2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol CAS No. 321580-16-9](/img/structure/B2849643.png)

[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol” is a chemical compound with the linear formula C14H21NO2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol” is represented by the linear formula C14H21NO2 . The molecular weight of this compound is 235.329 .Applications De Recherche Scientifique

Analytical Chemistry Applications

- Capillary Zone Electrophoresis : A study by Chiari and Kenndler (1995) utilized a tris(hydroxymethyl)aminomethane-acetate buffer system with methanol as a solvent for the separation of aromatic and aliphatic acids, showcasing an improved separation technique due to increased selectivity in an organic solvent environment. This illustrates the utility of methanol and related compounds in enhancing analytical separations in chemistry (Chiari & Kenndler, 1995).

Materials Science and Catalysis

- Iridium-Catalyzed C–C Coupling : Moran et al. (2011) described the use of methanol in a homogeneous iridium-catalyzed process for direct C–C coupling with allenes. This process, which incorporates methanol as a one-carbon building block, highlights the potential of using methanol and structurally related compounds in catalytic processes to synthesize more complex organic molecules (Moran et al., 2011).

Organic Synthesis and Reaction Mechanisms

- Supercritical Alcohol Reactions : Nakagawa et al. (2003) investigated the reactions of supercritical alcohols with unsaturated hydrocarbons, where 1,1-diphenylethylene in supercritical methanol was hydroxymethylated to produce 3,3-diphenyl-1-propanol. This study provides insights into the reactivity and potential of methanol and similar compounds under supercritical conditions for organic synthesis applications (Nakagawa et al., 2003).

Molecular Structure Studies

- X-ray Structural Analysis : Zhang et al. (2015) conducted an X-ray crystallographic analysis of tris(2-(dimethylamino)phenyl)methanol salt derivatives to study the roles of anions and hydrogen bonds in the structural formation. This research highlights the importance of structural studies in understanding the interactions and bonding patterns in compounds related to methanol (Zhang et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds

Biochemical Pathways

Related compounds have been shown to be involved in methanol utilization pathways , suggesting that this compound may also affect similar pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura coupling reactions, in which similar compounds are used, are known for their exceptionally mild and functional group tolerant reaction conditions . .

Propriétés

IUPAC Name |

[2,4,6-triethyl-3-(hydroxymethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYWMOICDSANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1CO)CC)CO)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,4,6-Triethyl-3-(hydroxymethyl)phenyl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849573.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2849579.png)

![1-(3-methoxypropyl)-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2849582.png)